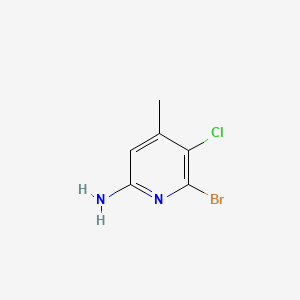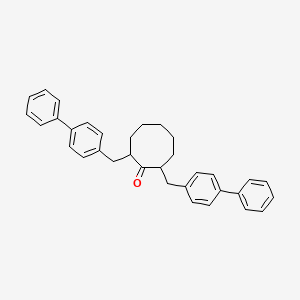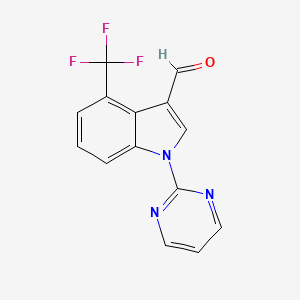
3-Cyclopropyl-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-iodobenzoic acid is an organic compound characterized by a cyclopropyl group and an iodine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-iodobenzoic acid typically involves the iodination of a cyclopropyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding cyclopropylbenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Cyclopropylbenzoic acid derivatives.
Reduction: Cyclopropylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropyl and iodine substituents can influence the compound’s reactivity and binding affinity to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with a bromine atom instead of a cyclopropyl group.
3,5-Diiodobenzoic acid: Contains two iodine atoms on the benzene ring.
3-Cyclopropylbenzoic acid: Lacks the iodine substituent.
Uniqueness
3-Cyclopropyl-5-iodobenzoic acid is unique due to the presence of both a cyclopropyl group and an iodine atom, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9IO2 |
|---|---|
Peso molecular |
288.08 g/mol |
Nombre IUPAC |
3-cyclopropyl-5-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) |
Clave InChI |
IGHLYDAEUKZZEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)





![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)



